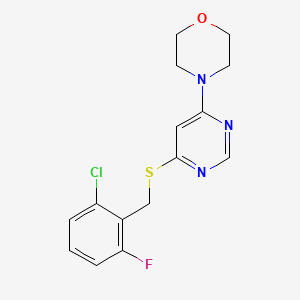

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies for various diseases.

Wissenschaftliche Forschungsanwendungen

PI3K-AKT-mTOR Pathway Inhibitors

Morpholine derivatives, particularly those involving pyrimidin-4-yl morpholines, have been highlighted for their potential in inhibiting the PI3K and PIKKs pathways. These compounds are recognized for their privileged pharmacophores due to the morpholine oxygen's role in forming key hydrogen bonding interactions and providing selectivity over the broader kinome. A study by Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere capable of mimicking the conformation needed for effective inhibition of mTORC1 and mTORC2, demonstrating the structural versatility and potential therapeutic applications of these compounds in targeting cancer and other diseases related to these pathways (Hobbs et al., 2019).

GPR39 Agonists Modulated by Zinc

Another study identified kinase inhibitors with morpholine components as novel GPR39 agonists through an unbiased small-molecule-based screening. This research highlighted the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, expanding the potential kinase off-targets to include G protein–coupled receptors. This reveals a new dimension in the study of morpholine derivatives for the modulation of receptor activities, with implications for metabolic disorders and other conditions (Sato et al., 2016).

Synthesis and Application in Anticancer Agents

The synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been explored due to their inhibition of tumor necrosis factor alpha and nitric oxide, showcasing their potential as intermediates for developing anticancer agents. The rapid and green synthetic method for these compounds suggests an efficient approach to producing therapeutically relevant molecules, emphasizing the importance of morpholine derivatives in medicinal chemistry (Lei et al., 2017).

Novel Antimicrobial Agents

Morpholine derivatives have also been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting significant activity against various pathogens. This demonstrates the broad spectrum of potential applications for morpholine derivatives in addressing infectious diseases (Desai et al., 2012).

Eigenschaften

IUPAC Name |

4-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3OS/c16-12-2-1-3-13(17)11(12)9-22-15-8-14(18-10-19-15)20-4-6-21-7-5-20/h1-3,8,10H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIMAHUFOYMTOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)SCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)

![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)

![3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688149.png)

![2,5-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2688151.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2688156.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2688157.png)

![N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2688159.png)